Tris(2,3-dimethylphenyl) phosphate
Overview
Description
Tris(2,3-dimethylphenyl) phosphate (TDMPP) is an organophosphate flame retardant . It is frequently detected in various environmental media. Although TDMPP has been proven to exhibit estrogenic activity , its feminizing effects on the reproductive system remain unclear .
Synthesis Analysis
The synthesis of TDMPP involves the reaction of phosphorus oxychloride (POCl3) with 2,3-dimethylphenol . This process results in the formation of the triaryl phosphate compound .
Scientific Research Applications
Environmental Monitoring and Assessment
Tris(2,3-dimethylphenyl) phosphate, along with other organophosphate flame retardants (OPs), has been studied for its presence in various environmental settings. For instance, Salamova et al. (2014) measured levels of various OPs, including aryl phosphates like tris(3,5-dimethylphenyl) phosphate, in particle phase samples in the Great Lakes basin, indicating its widespread environmental distribution (Salamova et al., 2014).
Human Exposure and Risk Assessment
Research by Ospina et al. (2018) focused on human exposure to organophosphate flame retardants, including compounds similar to this compound. This study, conducted as part of the National Health and Nutrition Examination Survey, highlighted the widespread exposure of the U.S. general population to various OPFRs (Ospina et al., 2018).
Flame Retardancy in Consumer Products
Studies on similar organophosphate compounds have been conducted to understand their use as flame retardants in consumer products. For example, Leu and Wang (2004) investigated the use of tris(3,5-dimethyl-4-diphenyl phenoxy phosphate)isocyanurate, a compound related to this compound, as a flame retardant in engineering plastics, highlighting its effectiveness and stability (Leu & Wang, 2004).
Environmental Fate and Biodegradation
Research by Takahashi et al. (2010) on chlorinated persistent flame retardants, which are chemically related to this compound, explored the isolation and identification of bacteria capable of degrading these compounds. This study contributes to understanding the biodegradation pathways and potential bioremediation strategies for organophosphate flame retardants (Takahashi et al., 2010).
Indoor Air Quality and Material Emissions
Hartmann et al. (2004) developed analytical methods for measuring various organophosphate flame retardants and plasticizers, including compounds similar to this compound, in indoor air. This research is crucial for assessing indoor air quality and understanding the emission of these compounds from various materials (Hartmann et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
tris(2,3-dimethylphenyl) phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27O4P/c1-16-10-7-13-22(19(16)4)26-29(25,27-23-14-8-11-17(2)20(23)5)28-24-15-9-12-18(3)21(24)6/h7-15H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPOZRICGSDRLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OP(=O)(OC2=CC=CC(=C2C)C)OC3=CC=CC(=C3C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022298 | |
Record name | Tris(2,3-dimethylphenyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65695-97-8 | |
Record name | Tris(2,3-dimethylphenyl) phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065695978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC66474 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66474 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tris(2,3-dimethylphenyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 2,3-dimethyl-, phosphate (3:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIS(2,3-DIMETHYLPHENYL) PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1ICQ9V6L8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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